molecular formula C17H18N4O3 B2809812 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097924-10-0

3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2809812
CAS No.: 2097924-10-0
M. Wt: 326.356
InChI Key: NTEGCPVEQZGMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one features a hybrid heterocyclic architecture comprising a pyrrolidine ring linked to a benzoyl group substituted with a pyrazole moiety and fused to an oxazolidin-2-one ring. The pyrrolidine and pyrazole groups may enhance binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-[1-(3-pyrazol-1-ylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16(13-3-1-4-14(11-13)21-7-2-6-18-21)19-8-5-15(12-19)20-9-10-24-17(20)23/h1-4,6-7,11,15H,5,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGCPVEQZGMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Pyrrolidine-Oxadiazole Derivatives

Example Compounds :

  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
  • 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

Structural Comparison :

  • Both feature pyrrolidine and aromatic heterocycles (oxadiazole vs. oxazolidinone).
  • The target compound replaces the oxadiazole with an oxazolidinone, which may improve metabolic stability due to reduced ring strain .
  • Substituents differ: 1a/1b have phenylethyl and pyridyl groups, whereas the target compound includes a pyrazole-substituted benzoyl group.

Functional Implications :

  • Oxadiazoles are often employed as bioisosteres for esters or amides, suggesting that the target compound’s oxazolidinone could offer distinct pharmacokinetic properties, such as enhanced bioavailability .

Oxazolidinone-Based Macrodomain Inhibitors

Example Compound :

  • 3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Structural Comparison :

  • Shared pyrrolidine-oxazolidinone core.

Functional Implications :

  • The macrodomain inhibitor demonstrates antiviral activity against SARS-CoV-2 NSP3, achieved via interactions with the protein’s ADP-ribose-binding site . The target compound’s pyrazole-benzoyl group may similarly engage in hydrophobic or aromatic interactions, but its efficacy would depend on substituent compatibility with the target site .

Oxazolidinone Building Blocks

Example Compounds :

  • 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole (Mol. weight: 195.65; CAS: 80061-95-6)
  • (4R)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one (Mol. weight: 205.64; CAS: 93617-85-7)

Structural Comparison :

  • Simpler oxazolidinone scaffolds without pyrrolidine or pyrazole groups.

Functional Implications :

  • These building blocks are often used in medicinal chemistry to introduce rigidity or chiral centers. The target compound’s extended structure may confer higher target selectivity but could pose synthetic challenges .

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Molecular Weight Reported Activity
Target Compound Pyrrolidine-oxazolidinone 3-(1H-Pyrazol-1-yl)benzoyl ~377.4 (estimated) Not explicitly stated
1a/1b Pyrrolidine-oxadiazole Phenylethyl, pyridyl ~435.5 Antiviral (assumed)
Macrodomain Inhibitor Pyrrolidine-oxazolidinone 7-Fluoro-pyrimidoindole ~357.3 SARS-CoV-2 NSP3 inhibition
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole Oxazole Chloromethyl, phenyl 195.65 Synthetic intermediate

Key Research Findings and Implications

  • Structural Flexibility: The pyrrolidine-oxazolidinone core is versatile, accommodating diverse substituents for tailored biological activity. For instance, pyrazole groups (as in the target compound) may enhance binding to kinase targets, as seen in TRKA inhibitors .
  • Synthetic Challenges : The target compound’s benzoyl-pyrrolidine linkage requires precise stereochemical control, akin to methods used for 1a/1b synthesis .
  • Therapeutic Potential: While macrodomain inhibitors highlight antiviral applications , the target compound’s pyrazole moiety could align with kinase or protease inhibition, common in oncology and inflammation .

Biological Activity

3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, which includes an oxazolidinone core, a pyrrolidine moiety, and a pyrazole-substituted benzoyl group, positions it as a potential candidate for various therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Oxazolidinone Ring : Known for its antimicrobial properties.
  • Pyrrolidine Moiety : Often associated with neuroactive effects.
  • Pyrazole Substituent : Linked to anticancer and anti-inflammatory activities.

Biological Activities

Research indicates that derivatives of oxazolidinones exhibit significant biological activities, particularly as antimicrobial agents. The specific biological activities of this compound include:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various strains of bacteria and fungi. For instance, compounds with similar structural features have been shown to inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. Similar compounds have been observed to exhibit antiproliferative effects in cancer cell lines, potentially through mechanisms involving autophagy modulation and mTORC1 pathway inhibition .

Antidepressant Effects

The unique combination of functional groups in this compound may also confer antidepressant activity. Research on related compounds has indicated their potential in modulating neurotransmitter systems involved in mood regulation.

Understanding the mechanism of action is crucial for predicting the pharmacological effects of this compound. Interaction studies using molecular docking simulations and enzyme inhibition assays reveal that the compound likely binds to specific proteins involved in disease processes. This interaction may inhibit enzyme activity or alter receptor signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
5-(aminomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-oxazolidin-2-oneOxazolidinone core with aminomethyl substitutionAntimicrobial
5-methoxycarbonylmethyl-2-pyrrolidinonePyrrolidinone structureAntidepressant
4-benzoylpyrazole derivativesPyrazole ring with benzoyl groupAnticancer

Case Studies

A notable study investigated the antiproliferative effects of related pyrazole derivatives on pancreatic cancer cell lines (MIA PaCa-2). The results indicated that these compounds not only reduced cell viability but also modulated autophagic processes, suggesting a potential mechanism for their anticancer activity .

Q & A

Q. What are the common synthetic routes for 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Pyrrolidine-Oxazolidinone Formation : Acylative coupling of pyrrolidine-3-amine derivatives with carbonylating agents (e.g., phosgene equivalents) to form the oxazolidinone ring .

Benzoylation : Introduction of the 3-(1H-pyrazol-1-yl)benzoyl group via nucleophilic acyl substitution. For example, reaction of 3-(1H-pyrazol-1-yl)benzoic acid with pyrrolidin-3-yl-oxazolidinone intermediates using coupling reagents like HATU or EDCI .

Functionalization : Post-synthetic modifications (e.g., alkylation or amidation) to optimize solubility or bioactivity .
Key Intermediates :

  • 3-Aminopyrrolidine derivatives (precursor for oxazolidinone ring) .
  • 3-(1H-Pyrazol-1-yl)benzoic acid (benzoyl donor) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidine and pyrazole moieties. Aromatic protons (δ 7.5–8.5 ppm) and oxazolidinone carbonyl (δ ~170 ppm) are diagnostic .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C20H19N4O3: 363.1456) .
  • HPLC/UPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
  • XRD : Resolves stereochemistry; SHELXL refinement (e.g., C–C bond lengths: 1.52–1.54 Å for pyrrolidine) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL) resolve stereochemical uncertainties in the pyrrolidine moiety?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction using synchrotron sources minimizes thermal motion artifacts .
  • SHELXL Refinement :
    • Apply restraints for bond distances/angles in the pyrrolidine ring (e.g., C–N: 1.47 Å; N–C–C: 109.5°).
    • Use Flack parameter to confirm absolute configuration if chiral centers exist .
  • Case Study : In related benzoyl-pyrrolidine derivatives, XRD revealed unexpected boat conformations in pyrrolidine due to steric strain .

Q. What strategies optimize reaction conditions to mitigate byproduct formation during the coupling of the pyrazole-benzoyl group?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, reducing dimerization .
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyrazole introduction, with rigorous exclusion of moisture .
  • Temperature Control : Stepwise heating (0°C → RT) minimizes side reactions like over-acylation .
  • Byproduct Analysis : LC-MS monitors competing pathways (e.g., oxazolidinone ring-opening at >80°C) .

Q. How do structural modifications (e.g., oxazolidinone vs. other heterocycles) affect biological target affinity?

Methodological Answer:

  • Comparative SAR Studies :
    • Replace oxazolidinone with triazole (e.g., 1,2,4-oxadiazole) to enhance metabolic stability .
    • Modify pyrazole substituents (e.g., 3-F vs. 3-CF3) to probe hydrophobic binding pockets .
  • Assays :
    • Enzyme inhibition (IC50) using fluorescence polarization or SPR .
    • Cellular permeability via Caco-2 monolayers; oxazolidinones generally show higher logP than lactams .

Q. How to analyze conflicting bioactivity data from different assays for this compound?

Methodological Answer:

  • Assay Validation :
    • Confirm target engagement via orthogonal methods (e.g., thermal shift assay vs. enzymatic IC50) .
    • Control for assay artifacts (e.g., compound aggregation in HTS) using detergent (e.g., 0.01% Triton X-100) .
  • Data Reconciliation :
    • If cytotoxicity (e.g., in MTT assay) masks target-specific effects, use isogenic cell lines or caspase inhibitors to differentiate .
    • Re-evaluate pharmacokinetic parameters (e.g., plasma protein binding) that may vary between in vitro/in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.